N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
Description
The compound N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by:
- 3,5-bis(trifluoromethyl) groups on the benzene ring, enhancing electron-withdrawing effects and lipophilicity.
- A 4-(thiophen-2-yl)oxan-4-ylmethyl substituent on the amide nitrogen, introducing a heterocyclic oxane-thiophene moiety. This structural feature may influence π-π stacking, solubility, and bioavailability.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO2S/c20-18(21,22)13-8-12(9-14(10-13)19(23,24)25)16(27)26-11-17(3-5-28-6-4-17)15-2-1-7-29-15/h1-2,7-10H,3-6,11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWVTJODGBYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by their integration into the benzamide structure. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.
Integration into Benzamide Structure: The final step involves coupling the thiophene and oxane rings with a benzamide precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Corrosion Inhibitors: The compound can be used in coatings to prevent corrosion of metals.
Organic Semiconductors: It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the provided evidence:
Key Observations:
Trifluoromethyl Groups: The bis-trifluoromethyl substitution in the target compound likely increases lipophilicity and metabolic stability compared to mono-substituted analogs like Flutolanil or the sodium salt in . This could enhance membrane permeability in pharmaceutical contexts. In agrochemicals (e.g., ), trifluoromethyl groups improve resistance to degradation, critical for herbicidal activity .
Substituents like 2,4-difluorophenyl () or 1-methyltetrazole () are tailored for specific biological targets, suggesting the target compound’s substituent may optimize binding to undisclosed receptors.
Spectral Confirmation :
- IR spectroscopy (e.g., C=O and C=S stretches) and NMR (CF₃, aromatic proton signals) are critical for confirming tautomerism and substituent positions in related compounds . The target compound’s spectral data would align with these methods.
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17F6NO2S
- Molecular Weight : 437.3992 g/mol
- CAS Number : 1209726-74-8
- SMILES Notation : O=C(c1cc(cc(c1)C(F)(F)F)C(F)(F)F)NCC1(CCOCC1)c1cccs1
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related compound demonstrated promising inhibitory effects against HCT116 cell lines, showcasing a reduction in tumor volume in xenograft models. Specifically, the compound reduced tumor mass volume by 60% and 47% at doses of 45 mg/kg and 80 mg/kg over a period of 16 days, respectively .
The mechanism underlying the biological activity of this compound may involve the inhibition of histone deacetylases (HDACs). Compounds that share structural similarities with this compound have been shown to act as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Study on Antitumor Effects
A study published in Drug Target Insights reported on a series of thiophene-substituted benzamides, highlighting their potential as HDAC inhibitors. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene moiety could enhance biological activity .
Comparative Analysis with Other Compounds
| Compound Name | Activity Type | Dose | Tumor Volume Reduction (%) |
|---|---|---|---|
| This compound | Antitumor | 45 mg/kg | 60% |
| MS-275 | Antitumor | 45 mg/kg | 51% |
| Compound 8b | Antitumor | 80 mg/kg | 47% |
Q & A
Q. What are the optimal synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:
- Reagents : Use of sodium pivalate to facilitate nucleophilic substitution and O-benzyl hydroxylamine hydrochloride as a precursor .
- Conditions : Reactions should be conducted under inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents like dichloromethane or acetonitrile. Thermal instability of intermediates necessitates avoiding prolonged storage and exposure to light .
- Purification : Immediate transfer of intermediates to subsequent steps is critical to prevent decomposition. Column chromatography with gradients of ethyl acetate/hexane is recommended for isolation .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : Employ H/C NMR to confirm substituent positions and trifluoromethyl groups. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves 3D conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R-values < 0.05) ensure accuracy .
Advanced Research Questions
Q. How can contradictory data between NMR and mass spectrometry results be resolved?
Methodological Answer:
- Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated solvents, 500 MHz+ instruments) to rule out solvent or impurity effects.
- High-Resolution Crystallography : Use SHELX-refined X-ray data to confirm bond connectivity and resolve ambiguities in spectral assignments .
- Isotopic Labeling : Introduce F labels to track trifluoromethyl groups and validate peak assignments in complex spectra .
Q. What strategies mitigate thermal instability during synthesis and storage?
Methodological Answer:
- Inert Handling : Use Schlenk lines or gloveboxes for air-sensitive intermediates. Store compounds under argon at -20°C .
- Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures to slow decomposition. Avoid prolonged heating; use microwave-assisted synthesis for faster reaction times .
- Real-Time Monitoring : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures, guiding safe handling protocols .
Q. What are the mutagenicity risks, and what safety protocols should be followed?
Methodological Answer:
- Risk Assessment : Conduct Ames II testing to evaluate mutagenic potential. Comparative analysis with benzyl chloride (a known mutagen) provides a safety benchmark .
- Protocols : Use fume hoods for all reactions. Wear nitrile gloves, lab coats, and safety goggles. Dispose of waste via halogenated solvent disposal streams .
Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?
Methodological Answer:
- In Vitro Assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
- Target Identification : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the compound’s X-ray-derived conformation. Validate with surface plasmon resonance (SPR) binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
